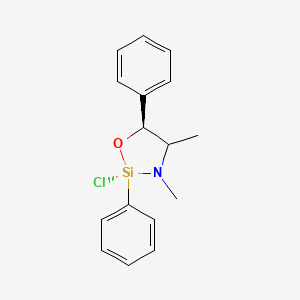
(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine is a chiral organosilicon compound It is characterized by its unique five-membered ring structure containing silicon, oxygen, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine typically involves the reaction of chlorosilanes with amino alcohols under controlled conditions. One common method includes the reaction of diphenylchlorosilane with (2S,5S)-2-amino-3,4-dimethyl-1-butanol in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes or silanols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, lithium aluminum hydride, or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include various substituted oxazasilolidines.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include silanes and silanols.
科学的研究の応用
(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine has several scientific research applications:
Organic Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of (2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine involves its ability to act as a chiral auxiliary or ligand in various chemical reactions. The compound can coordinate with metal ions or other reactive species, facilitating stereoselective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(2S,5S)-2-Chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine: can be compared with other chiral organosilicon compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both silicon and nitrogen atoms in its structure. This combination imparts unique reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C16H18ClNOSi |
|---|---|
分子量 |
303.86 g/mol |
IUPAC名 |
(2S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine |
InChI |
InChI=1S/C16H18ClNOSi/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13?,16-,20+/m1/s1 |
InChIキー |
NSZWPVQENFHZEA-YVNXAJFVSA-N |
異性体SMILES |
CC1[C@@H](O[Si@@](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
正規SMILES |
CC1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


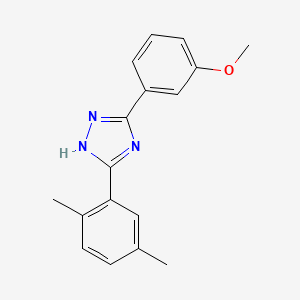
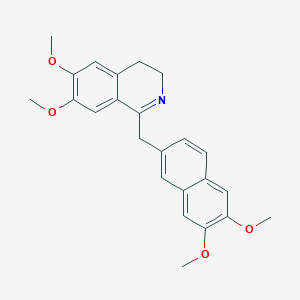
![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)

![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)


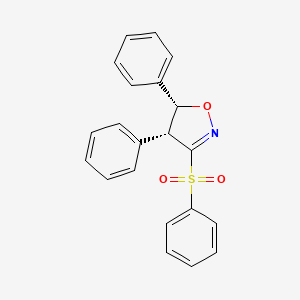
![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
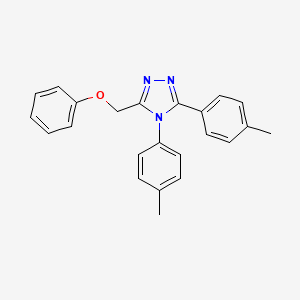
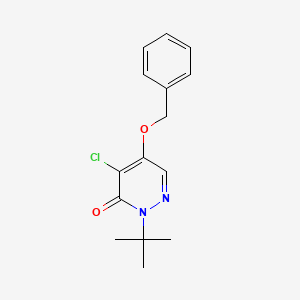
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)
